2-tert-butyl-1H-imidazole
Overview
Description
2-tert-butyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The tert-butyl group attached to the second carbon atom of the imidazole ring provides steric hindrance and influences the compound’s reactivity and properties. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
For instance, they can act as N-coordinated ligands . They are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
For instance, they can form bonds during the formation of the imidazole ring . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s worth noting that the synthesis and reactions of imidazole derivatives can be influenced by various conditions, such as the presence of certain functional groups .
Biochemical Analysis
Biochemical Properties
2-tert-butyl-1H-imidazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming coordination complexes that are essential for catalytic activities . For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . The nature of these interactions often involves hydrogen bonding and coordination to the metal center, which can modulate the enzyme’s activity and specificity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, this compound has been found to inhibit the activity of certain kinases, leading to alterations in cell signaling cascades . Additionally, it can modulate the expression of genes involved in oxidative stress responses, thereby affecting cellular redox balance and metabolism . These effects highlight the potential of this compound as a tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, depending on the context. For example, this compound can inhibit the activity of metalloproteases by coordinating to the metal ion in the enzyme’s active site . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity . These molecular interactions underpin the diverse biological effects of this compound.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . In vivo studies have indicated that this compound can undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important considerations for the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can alter the biological activity and toxicity of this compound, influencing its overall effects in biological systems . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis . These interactions highlight the complex role of this compound in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . For example, this compound has been shown to interact with heat shock proteins, which can facilitate its transport to specific cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its biological effects and optimizing its use in research and therapy.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound has been found to localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The targeting of this compound to specific organelles is often mediated by post-translational modifications and interactions with targeting signals . For instance, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can modulate gene expression . Similarly, interactions with mitochondrial proteins can facilitate the transport of this compound to the mitochondria, influencing cellular energy metabolism . These subcellular localization patterns are critical for understanding the diverse biological effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles.
Another method involves the cyclization of 1,2-diketones with ammonium acetate and aldehydes in the presence of a catalyst. This multi-component reaction is efficient and can be conducted under green chemistry conditions, such as using water as a solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Catalysts and reaction conditions are optimized to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the imidazole ring, leading to the formation of substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Substituted imidazoles with various functional groups.
Scientific Research Applications
2-tert-butyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as catalysts and polymers.
Comparison with Similar Compounds
2-tert-butyl-1H-imidazole can be compared with other imidazole derivatives, such as:
1-butyl-1H-imidazole: Lacks the steric hindrance provided by the tert-butyl group, leading to different reactivity and properties.
2-methyl-1H-imidazole: The smaller methyl group results in less steric hindrance compared to the tert-butyl group.
2-phenyl-1H-imidazole: The phenyl group provides different electronic and steric effects compared to the tert-butyl group.
The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which influences its reactivity, binding affinity, and selectivity in various applications.
Properties
IUPAC Name |
2-tert-butyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)6-8-4-5-9-6/h4-5H,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUNHIMNHSKDBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333309 | |
Record name | 2-tert-butyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36947-69-0 | |
Record name | 2-(1,1-Dimethylethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36947-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-butyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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